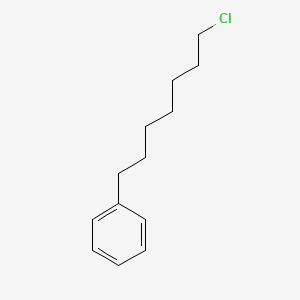

1-Chloro-7-phenylheptane

Description

Significance of Long-Chain Phenylalkyl Chlorides in Synthetic Chemistry

Long-chain phenylalkyl chlorides, such as 1-Chloro-7-phenylheptane, are particularly significant in several areas of synthetic chemistry. The extended alkyl chain introduces flexibility and can influence the physical properties of the final products, such as solubility and melting point. In polymer chemistry, the incorporation of long-chain monomers can affect the crystallinity and mechanical properties of the resulting polymers. The presence of a phenyl group at one end of a long chain and a reactive chloride at the other allows for the synthesis of bifunctional molecules. These molecules can be used to create self-assembling monolayers, functionalized surfaces, or act as linkers in the construction of more complex molecular architectures, including those with applications in materials science and medicinal chemistry.

Overview of Strategic Research Areas Involving this compound

While specific research detailing the extensive use of this compound is not widespread in publicly available literature, its structure suggests its utility as a precursor in several strategic research areas. Its bifunctional nature, possessing both a reactive chloro group and a phenyl ring separated by a flexible seven-carbon chain, makes it a valuable synthon for creating molecules with specific architectures.

One key area of application is in the synthesis of liquid crystals. The creation of liquid crystalline materials often involves the design of molecules with a rigid core and flexible terminal chains. beilstein-journals.orgmdpi.combeilstein-journals.orgmdpi.com The phenyl group of this compound can serve as a foundational part of the rigid core, while the heptyl chain provides the necessary flexibility. Through nucleophilic substitution at the chloro-end and subsequent reactions on the phenyl ring, complex molecules with mesogenic (liquid crystal-forming) properties can be assembled. For instance, the phenyl group can be elaborated into a biphenyl (B1667301) or other polyaromatic system, a common feature in liquid crystal design. mdpi.com

Furthermore, the structure of this compound makes it a candidate for the synthesis of specialized polymers and functional materials. The terminal chloro group can act as an initiator or a point of attachment for polymerization processes, leading to polymers with pendant phenylheptyl groups. These long side chains can influence the polymer's morphology and thermal properties.

In the realm of medicinal chemistry and the design of bioactive molecules, long alkyl chains bearing a phenyl group can be incorporated into drug scaffolds to enhance lipophilicity, which can in turn affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The general importance of bifunctional molecules in creating targeted therapies, such as proteolysis-targeting chimeras (PROTACs), highlights the potential for precursors like this compound in the synthesis of novel therapeutic agents.

Below are the key chemical and physical properties of this compound:

| Property | Value |

| CAS Number | 71434-47-4 |

| Molecular Formula | C₁₃H₁₉Cl |

| Molecular Weight | 210.75 g/mol mendelchemicals.com |

| Boiling Point | 94-96 °C at 0.3 mmHg fishersci.no |

| Refractive Index | 1.505 fishersci.no |

Properties

IUPAC Name |

7-chloroheptylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19Cl/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUBJDFTMKBZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016281 | |

| Record name | 7-Phenyl-1-heptyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71434-47-4 | |

| Record name | 7-Phenyl-1-heptyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 1 Chloro 7 Phenylheptane

Nucleophilic Substitution Reactions of 1-Chloro-7-phenylheptane

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. quora.com The reactivity of the alkyl halide is influenced by the nature of the alkyl group, the halogen, the nucleophile, and the solvent. ibchem.commasterorganicchemistry.com

General Considerations for Halide Reactivity in Long-Chain Alkanes

In long-chain alkyl halides like this compound, the primary nature of the carbon bearing the chlorine atom suggests a predisposition towards the SN2 (substitution nucleophilic bimolecular) mechanism. libretexts.org This mechanism involves a single step where the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. masterorganicchemistry.comlibretexts.org

However, the possibility of the SN1 (substitution nucleophilic unimolecular) mechanism cannot be entirely dismissed, especially under conditions that favor the formation of a carbocation intermediate. libretexts.org The SN1 mechanism is a two-step process initiated by the slow departure of the leaving group to form a carbocation, which is then rapidly attacked by the nucleophile. libretexts.orgpressbooks.pub For primary alkyl halides, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway less common compared to tertiary alkyl halides. ibchem.compressbooks.pub

The reactivity of the halide leaving group also plays a crucial role. The carbon-chlorine bond is relatively strong compared to carbon-bromine or carbon-iodine bonds, making chloride a less effective leaving group. ibchem.com Consequently, reactions involving this compound may require more forcing conditions compared to its bromo or iodo analogues. ibchem.com

Specific Nucleophilic Pathways for this compound

Given its structure as a primary alkyl chloride, this compound is expected to primarily undergo SN2 reactions. A variety of nucleophiles can be employed to displace the chloride ion. For instance, reaction with hydroxide (B78521) ion (from NaOH or KOH) would yield 7-phenylheptan-1-ol (B1581362). libretexts.org Similarly, reaction with an alkoxide, such as sodium ethoxide, would produce 1-ethoxy-7-phenylheptane.

The use of carbanionic nucleophiles, such as those derived from malonic esters or terminal alkynes, can be employed to form new carbon-carbon bonds. libretexts.org For example, reacting this compound with the sodium salt of diethyl malonate would, after hydrolysis and decarboxylation, result in the extension of the alkyl chain.

Intramolecular Rearrangements in Phenylalkyl Chlorides

Phenylalkyl chlorides, including this compound, can undergo intramolecular reactions, particularly under the influence of Lewis acids. These reactions often involve the aromatic ring acting as an internal nucleophile, leading to the formation of cyclic products.

Friedel-Crafts Cyclialkylation of Related Phenylalkyl Chlorides

Intramolecular Friedel-Crafts alkylation, or cyclialkylation, is a powerful method for constructing cyclic systems fused to an aromatic ring. cdnsciencepub.commasterorganicchemistry.com The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), which facilitates the formation of a carbocationic intermediate that is then attacked by the electron-rich phenyl group. scielo.brscienceinfo.com

Studies on related phenylalkyl chlorides have shown that the outcome of these reactions can be complex, often involving rearrangements. cdnsciencepub.comacs.org For example, the cyclialkylation of 1-chloro-5-phenylpentane (B101639) has been shown to yield 1-methyltetralin instead of the expected benzosuberane, indicating that rearrangement precedes cyclization. cdnsciencepub.comresearchgate.net This highlights the importance of considering carbocation stability and rearrangement pathways in these reactions.

The mechanism of Friedel-Crafts cyclialkylation proceeds through the formation of a carbocation on the alkyl chain. scielo.br In the case of this compound, the initial carbocation would be a primary carbocation at the C-1 position. Primary carbocations are highly unstable and prone to rearrangement to more stable secondary or tertiary carbocations through hydride or alkyl shifts. pressbooks.pub

The stability of carbocations follows the order: tertiary > secondary > primary. pressbooks.pub Therefore, the initially formed primary carbocation from this compound would likely undergo a series of hydride shifts to generate a more stable secondary carbocation along the heptyl chain. The presence of the phenyl group can also influence carbocation stability through resonance, particularly if the positive charge is located at the benzylic position. beilstein-journals.org The interplay between these rearrangements and the subsequent intramolecular attack by the phenyl ring determines the final product distribution. cdnsciencepub.comresearchgate.net

The size of the ring formed during intramolecular cyclialkylation is a critical factor influencing the reaction's feasibility and outcome. masterorganicchemistry.comlibretexts.org The formation of five- and six-membered rings is generally favored due to their lower ring strain compared to smaller or larger rings. masterorganicchemistry.com In the context of Friedel-Crafts cyclialkylation, six-membered ring (tetralin) formation is often more successful than five-membered ring (indan) formation. masterorganicchemistry.comresearchgate.net

For this compound, direct cyclization without rearrangement would lead to the formation of a nine-membered ring, which is thermodynamically and kinetically disfavored. Therefore, rearrangement of the carbocationic intermediate is a prerequisite for cyclization to occur, leading to the formation of smaller, more stable ring systems. The final product would likely be a substituted tetralin or indane, depending on the extent of the carbocation rearrangements. cdnsciencepub.comacs.org The relative rates of cyclization to form different ring sizes are influenced by a combination of enthalpic (ring strain) and entropic factors. masterorganicchemistry.com

Competitive Hydride and Alkyl Shifts

In reactions such as Friedel-Crafts cyclialkylation, primary phenylalkyl chlorides are susceptible to rearrangements involving both hydride and alkyl shifts. For instance, the cyclialkylation of 1-chloro-5-phenylpentane, an analog of this compound, does not yield the expected seven-membered benzsuberane ring. cdnsciencepub.com Instead, it produces the rearranged product, 1-methyltetralin, which has a six-membered ring. cdnsciencepub.com This outcome strongly indicates that rearrangement precedes the final cyclization step. cdnsciencepub.com

The formation of these rearranged products can be explained by competitive rearrangement pathways. cdnsciencepub.comrsc.org Once the primary carbocation is formed (or a species with carbocationic character), it can undergo a series of rapid 1,2-hydride shifts to form more stable secondary or tertiary carbocations. rsc.org In the case of phenylalkyl chains, this equilibration of cations along the side chain ultimately leads to a structure that favors the formation of a stable six-membered tetralin ring upon intramolecular aromatic substitution. cdnsciencepub.com The mechanism is believed to involve the rearrangement of the side chain itself, through an equilibrium of carbocation intermediates, before the cyclization event takes place. cdnsciencepub.com

| Starting Material Analog | Reaction Condition | Expected Product | Observed Product | Inferred Mechanism |

| 1-Chloro-5-phenylpentane | Friedel-Crafts Cyclialkylation | Benzsuberane | 1-Methyltetralin | Rearrangement via hydride/alkyl shifts prior to cyclization cdnsciencepub.com |

| Primary alkyl chloroformates | Thermal Decomposition | Primary alkyl chloride | Mixture of rearranged alkyl chlorides | Competitive 1,2- and 1,3-hydride shifts rsc.org |

Deuterium (B1214612) Tracer Studies on Rearrangement Mechanisms

To unambiguously determine the mechanisms behind these rearrangements, deuterium tracer studies have been employed. researchgate.netresearchgate.net These studies involve synthesizing phenylalkyl chlorides with deuterium atoms placed at specific positions on the alkyl chain and then analyzing the distribution of deuterium in the final products after reaction. researchgate.netresearchgate.net

Elucidation of Alkyl Migration Pathways

By using specifically labeled precursors, such as 1-chloro-5-phenylpentane-2,2-d₂, -3,3-d₂, and -4,4-d₂, researchers have demonstrated that significant rearrangement occurs before the cyclialkylation of 1-chloro-5-phenylpentane. researchgate.netresearchgate.net The analysis of the resulting labeled 1-methyltetralins using nuclear magnetic resonance (n.m.r.) and mass spectroscopy confirms the final location of the deuterium atoms. researchgate.net This analysis allows for the precise mapping of how the carbon skeleton rearranges, confirming that the reaction does not proceed through a simple, direct cyclization but rather through a more complex pathway involving cation intermediates. researchgate.net

Analysis of Deuterium Scrambling Effects

A key finding from these tracer studies is the observation of extensive deuterium scrambling. researchgate.net When 1-chloro-5-phenylpentane deuterated at specific sites was subjected to cyclialkylation conditions, the deuterium label in the product was not confined to a single position but was found distributed, or "scrambled," between carbons C-1, C-2, and C-3 of the original chain. researchgate.net This scrambling is powerful evidence for a mechanism involving rapidly equilibrating carbocations, which allows the hydrogen (and deuterium) atoms to shift along the chain before the final, irreversible cyclization step occurs. researchgate.net This result effectively ruled out alternative mechanisms, such as the rearrangement of an initially formed benzsuberane intermediate. cdnsciencepub.com

| Deuterated Reactant | Reaction | Key Observation | Mechanistic Implication |

| 1-Chloro-5-phenylpentane-d₂ (various isomers) | Friedel-Crafts Cyclialkylation | The final position of the deuterium label is tracked in the 1-methyltetralin product. researchgate.net | Confirms that rearrangement precedes cyclization. researchgate.net |

| 1-Chloro-5-phenylpentane-d₂ (various isomers) | Friedel-Crafts Cyclialkylation | Extensive scrambling of the deuterium label is observed between positions C-1, C-2, and C-3. researchgate.net | Indicates the presence of equilibrating carbocation intermediates that allow for rapid hydride shifts. researchgate.net |

Catalyzed Reactions Involving this compound

This compound can serve as a substrate in various catalyzed reactions to form new chemical bonds, highlighting its utility as a synthetic building block.

Organometallic Catalysis in C-C Bond Formation

Organometallic catalysis provides powerful methods for forming carbon-carbon bonds. While direct examples using this compound are not detailed, related reactions demonstrate the principle. For instance, palladium-catalyzed Kumada coupling reactions have been used to form 1-phenylheptane from 1-bromoheptane (B155011) and a phenyl-Grignard reagent. ucl.ac.uk This type of cross-coupling, which is also applicable to alkyl chlorides, demonstrates a viable strategy for forming the phenyl-alkyl linkage. ucl.ac.ukuni-muenchen.de Similarly, platinum-catalyzed reactions have been used in the synthesis of molecules containing the 7-phenylheptane skeleton, such as 1-((tert-butyldimethylsilyl)oxy)-7-phenylheptane, showcasing the compatibility of this structure with organometallic processes. core.ac.uk

| Catalyst System | Reactant(s) | Product Type | Reaction Type |

| Palladium (e.g., Pd₂(dba)₃) | 1-Bromoheptane + Phenylmagnesium bromide | 1-Phenylheptane | Kumada Cross-Coupling ucl.ac.uk |

| Platinum complex | Terminal Alkene + Other reagents | Functionalized 7-phenylheptane derivative | Catalytic Diboration core.ac.uk |

Base-Mediated Alkylation Reactions

This compound is a suitable electrophile for base-mediated alkylation reactions, such as in the synthesis of ethers. In a classic Williamson ether synthesis, a base is used to deprotonate a nucleophile, such as an alcohol, to form a more reactive alkoxide anion. liverpool.ac.uk This anion can then attack the carbon atom bonded to the chlorine in this compound in a nucleophilic substitution reaction (S_N2), forming a new carbon-oxygen bond and yielding a phenylheptyl ether. A significant consideration in such reactions, particularly with primary halides, is the potential for a competing elimination (E2) pathway, which would lead to the formation of an alkene. liverpool.ac.uk

| Reaction Type | Reagents | General Product | Potential Side-Product |

| Williamson Ether Synthesis | This compound + Alcohol (ROH) + Base | Phenylheptyl ether (R-O-C₇H₁₄-Ph) | 7-Phenyl-1-heptene |

Strategic Utility of 1 Chloro 7 Phenylheptane in Advanced Organic Synthesis

Precursor Role in the Construction of Complex Organic Scaffolds

The distinct reactivity of its two functional ends makes 1-chloro-7-phenylheptane a versatile precursor for the synthesis of complex organic scaffolds. The chloro group can readily participate in nucleophilic substitution reactions, while the phenyl ring can undergo electrophilic substitution or be modified through various cross-coupling reactions. This dual reactivity allows for the sequential or simultaneous introduction of different functionalities, leading to the construction of elaborate molecular frameworks that are often difficult to access through other synthetic routes.

The long heptyl chain provides significant conformational flexibility, which can be a crucial design element in the synthesis of macrocycles and other sterically demanding structures. For instance, the 7-phenylheptyl moiety can be incorporated into larger ring systems, where the phenyl group can act as a rigid anchor or a point for further functionalization.

Applications in the Elaboration of Aromatic and Aliphatic Systems

This compound is a key reagent for the alkylation of a wide variety of nucleophiles, leading to the elaboration of both aliphatic and aromatic systems. The chloroalkane terminus readily reacts with heteroatom nucleophiles such as amines, phenols, and thiols, providing a straightforward method for introducing the 7-phenylheptyl group.

Alkylation of Anilines and Phenols:

The reaction of this compound with anilines and phenols under basic conditions yields the corresponding N- and O-alkylated products, respectively. These reactions are fundamental in the synthesis of more complex molecules where the 7-phenylheptyl chain can influence properties such as solubility, lipophilicity, and biological activity.

| Reactant | Product | Reaction Type |

| Aniline | N-(7-phenylheptyl)aniline | Nucleophilic Alkylation |

| Phenol | 7-Phenylheptyl phenyl ether | Williamson Ether Synthesis |

These alkylation reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the nucleophile and facilitate the substitution reaction. The choice of solvent and reaction temperature can be optimized to achieve high yields of the desired products.

Design and Synthesis of Functionalized Derivatives for Chemical Research

The inherent functionalities of this compound can be further manipulated to design and synthesize a diverse array of functionalized derivatives for various applications in chemical research.

Grignard Reagent Formation and Subsequent Reactions:

The chloro group can be converted into a Grignard reagent, 7-phenylheptylmagnesium chloride, by reacting with magnesium metal. This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. This strategy allows for the extension of the carbon chain and the introduction of new functional groups.

Cross-Coupling Reactions:

While the chloroalkane is generally less reactive in standard palladium-catalyzed cross-coupling reactions compared to aryl halides, it can participate in certain coupling protocols, particularly with more reactive organometallic partners. More commonly, the phenyl group of this compound can be functionalized prior to or after other transformations. For instance, bromination of the phenyl ring would introduce a reactive handle for Suzuki-Miyaura or other cross-coupling reactions, enabling the attachment of various aryl or vinyl groups. organic-chemistry.orglibretexts.org This approach significantly expands the range of accessible derivatives.

Analytical and Spectroscopic Characterization Methodologies for 1 Chloro 7 Phenylheptane and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds, including 1-chloro-7-phenylheptane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecule's structure. bldpharm.comgoogle.comuni-tuebingen.decdnsciencepub.comresearchgate.netvaia.comlcms.cz

Proton NMR (¹H NMR) spectroscopy is fundamental in determining the number and types of hydrogen atoms in a molecule, as well as their connectivity. For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the heptyl chain. google.comcdnsciencepub.comresearchgate.net

The aromatic protons typically appear as a multiplet in the downfield region (around 7.1-7.3 ppm), indicative of the phenyl ring. The protons on the carbon adjacent to the chlorine atom (C1) would resonate as a triplet at approximately 3.5 ppm due to coupling with the adjacent methylene (B1212753) group. The protons on the carbon attached to the phenyl group (C7) would appear as a triplet around 2.6 ppm. The remaining methylene protons in the alkyl chain would produce a series of overlapping multiplets in the upfield region (typically between 1.3 and 1.8 ppm). google.com The integration of these signals provides the ratio of protons in each unique chemical environment, confirming the structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl (aromatic) | 7.1 - 7.3 | Multiplet |

| -CH₂-Cl (C1) | ~3.5 | Triplet |

| -CH₂-Ph (C7) | ~2.6 | Triplet |

| -(CH₂)₅- (C2-C6) | 1.3 - 1.8 | Multiplet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. google.comcdnsciencepub.comresearchgate.net

The aromatic carbons of the phenyl group would show several signals in the range of 125-143 ppm. The carbon atom bonded to the chlorine (C1) would be significantly downfield, typically around 45 ppm. The carbon attached to the phenyl group (C7) would appear around 36 ppm. The other five methylene carbons of the heptyl chain would resonate in the range of 26-33 ppm. hmdb.ca This technique is crucial for confirming the length of the alkyl chain and the positions of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| Phenyl (quaternary) | ~143 |

| Phenyl (CH) | 125 - 129 |

| -CH₂-Cl (C1) | ~45 |

| -CH₂-Ph (C7) | ~36 |

| -(CH₂)₅- (C2-C6) | 26 - 33 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

For more complex reaction products of this compound, particularly those involving the formation of stereocenters or constrained ring systems, advanced NMR techniques are employed. lcms.cz Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivity between protons and carbons, resolving any structural ambiguities.

For molecules with stereoisomers, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of different protons, which is critical for assigning relative stereochemistry. acs.org In cases where conformational analysis is required, temperature-dependent NMR studies can provide insights into the dynamic processes and preferred conformations of the molecule. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. bldpharm.comgoogle.comcdnsciencepub.comvaia.com

For this compound, the molecular ion peak [M]⁺ would be observed at m/z 210, with a characteristic isotopic peak [M+2]⁺ at m/z 212 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. scbt.comdocbrown.info

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. google.com This is particularly useful for analyzing reaction mixtures containing this compound and its products. The gas chromatograph separates the components of the mixture, and each component is then introduced into the mass spectrometer for identification. thermofisher.com

The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation of the molecular weight and structural information based on fragmentation. Common fragments for this compound would include the loss of a chlorine atom, cleavage of the alkyl chain, and the formation of the tropylium (B1234903) ion (m/z 91), a characteristic fragment for compounds containing a benzyl (B1604629) group.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. rsc.org This is a critical tool for confirming the molecular formula of newly synthesized compounds. For this compound (C₁₃H₁₉Cl), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. rsc.org This level of precision is invaluable in research and for the unambiguous identification of reaction products.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound. These methods allow for the direct identification of key functional groups within the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy provides information on the absorption of infrared radiation by the molecule, leading to vibrations such as stretching and bending of chemical bonds. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. Data available from the National Institute of Standards and Technology (NIST) for the synonym 7-Phenyl-1-heptyl chloride confirms the presence of characteristic peaks for the alkyl chain, the phenyl group, and the carbon-chlorine bond. nist.gov

The primary IR absorptions for this compound are associated with the C-H stretching of the alkyl chain and the aromatic ring, C=C stretching of the phenyl group, and the C-Cl stretching of the terminal chloroalkane.

Raman Spectroscopy , a complementary technique to IR, involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is effective in identifying the phenyl ring vibrations and the C-Cl bond. researchgate.netaip.org The phenyl group gives rise to several characteristic bands, including the ring breathing mode, while the C-Cl stretch is also readily observable. mdpi.comresearchgate.net Strong Raman signals are often found in the low-frequency region for alkylbenzenes, which can be attributed to stereo-specific interactions between the alkyl chain and the benzene (B151609) ring. researchgate.net

The following table summarizes the expected key vibrational frequencies for this compound from both IR and Raman spectroscopy.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Phenyl Ring | Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Phenyl Ring | C=C Stretch | 1600, 1495, 1450 | 1600, 1000 (ring breathing) |

| Phenyl Ring | C-H Out-of-Plane Bend | 770-730 and 720-680 (monosubstituted) | - |

| Alkyl Chain | Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| Alkyl Chain | CH₂ Bend (Scissoring) | ~1465 | ~1465 |

| Carbon-Chlorine | C-Cl Stretch | 800-600 | 800-600 |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, by-products, and other impurities that may arise during synthesis or reaction.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. It is widely used for purity assessment and can be coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any co-eluting impurities. usgs.govnih.gov The analysis of long-chain alkylbenzenes (LCABs) by GC/MS is a well-established method, providing high sensitivity and the ability to resolve complex mixtures. usgs.govnih.gov

For this compound, a non-polar capillary column is typically employed. The retention time will be influenced by the compound's boiling point and its interaction with the stationary phase. A temperature-programmed method is generally used to ensure good peak shape and resolution from other components in the mixture.

Below is a table outlining a typical set of parameters for the GC analysis of this compound.

| Parameter | Recommended Condition |

| Column | Non-polar; e.g., 5% Phenyl Polysilphenylene-siloxane (DB-5ms, HP-5ms, or equivalent) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial Temp: 80-100 °C, hold for 1-2 min; Ramp: 10-15 °C/min to 280-300 °C, hold for 5-10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 300 °C (FID) |

| MS Transfer Line Temp | 280 °C |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a mixture. For a non-polar compound such as this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. uhplcs.comamerigoscientific.com This technique utilizes a non-polar stationary phase and a polar mobile phase. Compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column.

RP-HPLC is particularly useful for separating this compound from more polar reaction products, such as those that might result from substitution or elimination reactions (e.g., alcohols, alkenes). The choice of a C18 or C8 column is standard for such separations. amerigoscientific.comoonops.eu The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with a range of polarities.

The following table details a proposed set of conditions for an HPLC analysis.

| Parameter | Recommended Condition |

| Column | Reversed-Phase; e.g., C18 or C8 |

| Column Dimensions | 150-250 mm length x 4.6 mm internal diameter |

| Particle Size | 3 or 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient. Example Gradient: Start with 60% B, increase to 95-100% B over 15-20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis Detector (monitoring at ~254 nm for the phenyl group) |

Theoretical and Computational Investigations of 1 Chloro 7 Phenylheptane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn dictates its reactivity and physical properties. For 1-chloro-7-phenylheptane, these calculations would reveal key insights into electron distribution, molecular orbital energies, and electrostatic potential.

The primary focus of an electronic structure analysis of this compound would be the carbon-chlorine (C-Cl) bond. Due to the significant difference in electronegativity between carbon (≈2.55) and chlorine (≈3.16), this bond is highly polarized. byjus.com This polarization creates a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the chlorine atom, making the carbon atom an electrophilic center susceptible to attack by nucleophiles. ncert.nic.in

Computational methods, such as Density Functional Theory (DFT), would be employed to calculate the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In a molecule like this compound, the HOMO is likely to be associated with the π-system of the phenyl ring, while the LUMO is expected to be localized along the σ* anti-bonding orbital of the C-Cl bond. The energy gap between the HOMO and LUMO is a critical factor in determining the molecule's chemical stability and reactivity.

Electrostatic potential maps would visually represent the charge distribution. For this compound, these maps would show a region of negative potential (typically colored red) around the chlorine atom and the electron-rich phenyl ring, and a region of positive potential (blue) around the hydrogen atoms and, most importantly, the carbon atom attached to the chlorine.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Significance |

| C-Cl Bond Polarity | High | Creates an electrophilic carbon center (δ+), prime site for nucleophilic attack. |

| Dipole Moment | Non-zero, significant | Influences intermolecular forces and physical properties like boiling point. |

| HOMO Location | Phenyl Ring (π-orbitals) | Site of potential electrophilic attack on the aromatic ring. |

| LUMO Location | C-Cl σ* orbital | Site of nucleophilic attack, leading to C-Cl bond cleavage. |

Conformational Analysis and Energy Minimization Studies

The seven-carbon aliphatic chain of this compound allows for considerable conformational flexibility due to rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies to determine the most stable, and therefore most populated, conformations.

Energy minimization studies, typically performed using molecular mechanics force fields or more accurate quantum chemical methods, are used to explore the potential energy surface of the molecule. For a long-chain alkane, the most stable conformation is generally the fully extended, all-staggered (anti-periplanar) arrangement, as this minimizes steric hindrance between adjacent methylene (B1212753) groups.

In this compound, the presence of the terminal phenyl and chloro groups introduces additional complexity. The rotation around the bond connecting the heptyl chain to the phenyl ring and the bond adjacent to the chlorine atom will also have specific energetic preferences. The bulky phenyl group and the electronegative chlorine atom will tend to occupy positions that minimize steric clash and unfavorable electrostatic interactions with the rest of the molecule. The lowest energy conformer is likely to be a largely extended chain.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformation | Description | Predicted Relative Energy (kcal/mol) | Reason for Energy Difference |

| Anti (Extended) | All C-C bonds in an anti-periplanar arrangement. | 0 (Reference) | Minimizes steric strain along the alkyl chain. |

| Gauche (Single kink) | One C-C-C-C dihedral angle is ~60°. | +0.9 | Increased steric interaction between methylene groups. |

| Gauche (Multiple kinks) | Multiple gauche interactions along the chain. | > +1.8 | Significant steric strain from a more compact structure. |

Reaction Pathway Modeling and Transition State Characterization

The primary reactive site in this compound is the electrophilic carbon atom bonded to the chlorine. This makes the molecule a substrate for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: As a primary haloalkane, this compound is expected to react with nucleophiles predominantly through the bimolecular nucleophilic substitution (SN2) mechanism. ncert.nic.inyoutube.com This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the chlorine atom (backside attack). ncert.nic.in This leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Cl bond.

Computational modeling can characterize the transition state of this reaction. The SN2 transition state is a high-energy, unstable arrangement where the central carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing chloride ion. youtube.com The three non-reacting groups on the carbon are in a planar arrangement. ncert.nic.in The energy difference between the reactants and this transition state represents the activation energy of the reaction.

Elimination Reactions: Under certain conditions, particularly with a strong, sterically hindered base and in a non-polar solvent, an elimination reaction (E2) can compete with the SN2 pathway. youtube.com In this case, the base would abstract a proton from the carbon atom adjacent to the C-Cl bond (the β-carbon), leading to the formation of 7-phenyl-1-heptene.

Reaction pathway modeling helps to predict the branching ratio between substitution and elimination by calculating the activation energies for both the SN2 and E2 transition states. For a primary, unhindered haloalkane like this compound, the activation energy for the SN2 pathway is generally lower than for the E2 pathway, making substitution the major reaction route. youtube.com

Quantitative Structure-Property Relationship (QSPR) Studies on Related Haloalkanes

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physical properties. nih.gov While a specific QSPR model for this compound may not exist, we can use the principles derived from studies on homologous series of haloalkanes to predict its properties. byjus.comvedantu.compw.live

Key physical properties for QSPR analysis include boiling point, melting point, density, and solubility.

Boiling Point: The boiling point of haloalkanes is generally higher than that of alkanes with the same number of carbon atoms. vedantu.comlibretexts.org This is due to two main factors: the increased molecular weight and the presence of dipole-dipole interactions resulting from the polar C-Cl bond, in addition to the standard van der Waals dispersion forces. byjus.comlibretexts.org Within a homologous series, the boiling point increases with the length of the carbon chain due to increased van der Waals forces. pw.live Therefore, this compound is expected to have a significantly higher boiling point than shorter-chain chloroalkanes.

Density: The density of haloalkanes increases with the atomic mass of the halogen and the length of the alkyl chain. vedantu.com Chloroalkanes are generally denser than their corresponding alkanes. Bromo- and iodoalkanes are typically denser than water. vedantu.com The density of this compound would be expected to be slightly less than 1 g/mL, but higher than that of phenylheptane.

Solubility: Despite being polar, haloalkanes are only slightly soluble in water. pw.livelibretexts.org The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new, weaker dipole-dipole interactions between the haloalkane and water. libretexts.org this compound, with its long, nonpolar hydrocarbon chain and phenyl group, would be predicted to be virtually insoluble in water but soluble in common organic solvents.

Table 3: Predicted Physical Properties of this compound in Context

| Compound | Molecular Weight ( g/mol ) | Predicted Boiling Point Trend | Predicted Density Trend |

| Heptane | 100.21 | Low | Low |

| 1-Chloroheptane | 134.65 | Intermediate | Intermediate |

| This compound | 210.74 | High | High |

| Phenylheptane | 176.31 | Intermediate-High | Intermediate-High |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.